![molecular formula C20H17FN2O2S2 B2985833 2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-11-3](/img/structure/B2985833.png)
2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones .Scientific Research Applications
Antitumor Activity
One significant area of research is the synthesis and evaluation of antitumor activity of derivatives related to the thieno[3,2-d]pyrimidine scaffold. A study by Hafez and El-Gazzar (2017) reports on the synthesis of novel thieno[3,2-d]pyrimidine derivatives bearing different functional groups and their potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Synthesis of Heterocyclic Compounds
Research also focuses on the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. Santos et al. (2015) demonstrated a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility of pyrimidin-4-one derivatives in yielding products with potential pharmacological applications (J. M. dos Santos et al., 2015).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Another research direction is the development of dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer therapy. Gangjee et al. (2008) synthesized compounds based on the thieno[2,3-d]pyrimidine scaffold showing potent dual inhibitory activity against human TS and DHFR, indicating a promising avenue for anticancer drug development (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).
Anti-inflammatory and Analgesic Agents
Muralidharan et al. (2019) synthesized novel pyrimidin-2-ol derivatives and screened them for analgesic and anti-inflammatory activities. Their research provides insights into the structure-activity relationships, suggesting that specific substituents on the pyrimidine ring can enhance these biological effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Synthesis of Fluorinated Heterocyclic Compounds
Shi et al. (1996) explored the synthesis of fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, demonstrating the utility of fluorinated compounds in medicinal chemistry and the potential for developing new therapeutic agents (G. Shi, Qian Wang, & M. Schlosser, 1996).
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-16-7-3-6-15(11-16)23-19(24)18-17(8-9-26-18)22-20(23)27-12-13-4-2-5-14(21)10-13/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHXIOPKCQMJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.